![molecular formula C17H14ClNO5 B5649098 isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate](/img/structure/B5649098.png)
isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves multi-step chemical processes, including coupling reactions, condensation, and cyclization. For instance, the synthesis of unsymmetrically disubstituted mesogens, which share structural motifs with the target compound, involves acyl chlorination and cyclization steps, revealing the complexity and precision required in synthesizing such compounds (Hartung et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate often employs techniques such as X-ray crystallography. This allows for the elucidation of detailed structural features, including molecular conformations and crystal packing. The work by Gotoh and Ishida (2011) on isomeric compounds with chloro- and nitro-substituted benzoic acid highlights the importance of hydrogen bonding and molecular interactions in determining the structural configuration of such compounds (Gotoh & Ishida, 2011).
Chemical Reactions and Properties
The chemical reactivity of isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate and related compounds can be intricate, with reactions such as nitroso-ene/intramolecular cyclizations leading to unique product formation. Jeffrey et al. (2008) described such a reaction pathway for 2-nitrosobenzonitrile, underscoring the complexity and potential for novel reactions involving nitro and chloro substituents (Jeffrey et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and phase behavior, are crucial for understanding the applicability of compounds like isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate in various domains. Research often focuses on specific structural features, such as the presence of nitro groups or chloro substituents, to tailor these properties for desired applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes or undergo substitution reactions, are essential aspects of compounds like isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Studies like those by Lynch and McClenaghan (2003) on chemical isomers of 3-nitrobenzotrifluoride offer insights into the interactions and stability of similar compounds, contributing to a deeper understanding of their chemical properties (Lynch & McClenaghan, 2003).
properties
IUPAC Name |
propan-2-yl 2-(4-chloro-3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)19(22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFSHBPJLXBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[(4-chloro-3-nitrophenyl)carbonyl]benzoate |
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